Cas no 908334-04-3 (4-Bromo-2-Nitro-Benzaldehyde)

4-Bromo-2-Nitro-Benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-BROMO-2-NITRO benzALDEHYDE
- 4 - Bromo - 2 - nitro - benzaldehyde
- 4-Bromo-1,1-(ethylenedioxo)-indane
- 4-Bromo-indan-1-one 1,2-ethanediol ketal
- 4'-Bromo-2',3'-dihydrospiro[[1,3]dioxolane-2,1'-indene]
- 4′-Bromo-2′,3′-dihydrospiro[1,3-dioxolane-2,1′-[1H]indene] (ACI)
- 4-Bromo-2-Nitro-Benzaldehyde
-
- MDL: MFCD08706460
- Inchi: 1S/C11H11BrO2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2
- InChI Key: HITPOULJTOZRAU-UHFFFAOYSA-N
- SMILES: BrC1C2CCC3(OCCO3)C=2C=CC=1
Computed Properties
- Exact Mass: 253.99400
- Monoisotopic Mass: 228.937456
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.9
- XLogP3: 2
Experimental Properties
- PSA: 18.46000
- LogP: 2.59490
4-Bromo-2-Nitro-Benzaldehyde Security Information
4-Bromo-2-Nitro-Benzaldehyde Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-2-Nitro-Benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-100mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 100mg |
¥1853.72 | 2025-01-22 | |
TRC | B704895-10mg |
4-Bromo-2-Nitro-Benzaldehyde |
908334-04-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-250mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-100mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
Chemenu | CM218607-1g |
4'-Bromo-2',3'-dihydrospiro[[1,3]dioxolane-2,1'-indene] |
908334-04-3 | 95% | 1g |
$556 | 2021-08-04 | |
eNovation Chemicals LLC | Y1128824-5g |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 95% | 5g |
$4475 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-5g |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0181-50mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 50mg |
¥1364.05 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1412731-500mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal |
908334-04-3 | 96% | 500mg |
¥5745.00 | 2024-04-25 | |
abcr | AB536084-50mg |
4-Bromo-indan-1-one 1,2-ethanediol ketal; . |
908334-04-3 | 50mg |
€311.70 | 2024-04-15 |
4-Bromo-2-Nitro-Benzaldehyde Related Literature
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
Additional information on 4-Bromo-2-Nitro-Benzaldehyde
Chemical Profile of 4-Bromo-2-Nitro-Benzaldehyde (CAS No. 908334-04-3)
4-Bromo-2-Nitro-Benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 908334-04-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of nitroaromatic aldehydes, characterized by its aromatic ring substituted with both a bromine atom and a nitro group, along with an aldehyde functional group at the second position. The unique structural features of 4-Bromo-2-Nitro-Benzaldehyde make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The bromine atom at the fourth position and the nitro group at the second position contribute to the compound's reactivity, enabling various chemical transformations that are pivotal in drug discovery and material science. The presence of the aldehyde group further enhances its utility as a precursor for forming Schiff bases, heterocyclic compounds, and other derivatives with potential pharmaceutical applications. These structural attributes have positioned 4-Bromo-2-Nitro-Benzaldehyde as a key building block in medicinal chemistry.
In recent years, there has been a surge in research focused on nitroaromatic compounds due to their diverse biological activities. Studies have demonstrated that derivatives of nitroaromatic aldehydes exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The 4-Bromo-2-Nitro-Benzaldehyde molecule, with its electron-withdrawing substituents, is particularly interesting because it can be modified to produce compounds with enhanced bioavailability and targeted action. Researchers have explored its potential in synthesizing small-molecule inhibitors for enzymes involved in cancer pathways, such as kinases and transcription factors.
One of the most compelling aspects of 4-Bromo-2-Nitro-Benzaldehyde is its role in developing probes for biochemical studies. The nitro group can be reduced to an amine, allowing for further functionalization via diazotization or direct coupling reactions. This flexibility makes it an excellent candidate for creating labeled compounds used in enzyme assays, protein interaction studies, and cellular imaging. Furthermore, the bromine atom provides a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.
The pharmaceutical industry has also shown interest in 4-Bromo-2-Nitro-Benzaldehyde due to its potential as a scaffold for drug candidates. For instance, researchers have investigated its derivatives as intermediates in the synthesis of antiviral agents. The electron-deficient nature of the aromatic ring enhances binding affinity to biological targets, making it an attractive starting point for structure-activity relationship (SAR) studies. Additionally, modifications at the aldehyde group can lead to Schiff base derivatives with reported neuroprotective properties.
From a synthetic chemistry perspective, 4-Bromo-2-Nitro-Benzaldehyde serves as a versatile precursor for accessing heterocyclic systems. For example, condensation with hydrazines or hydroxylamines yields 1H-pyrazole or 1H-indole derivatives, respectively, which are known for their pharmacological significance. These transformations highlight the compound's utility in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
The environmental and safety considerations associated with handling 4-Bromo-2-Nitro-Benzaldehyde are also important. While it is not classified as a hazardous substance under standard regulatory frameworks, proper laboratory practices must be followed to ensure safe handling. Storage conditions should minimize exposure to moisture and heat to prevent degradation. Furthermore, waste disposal must comply with local regulations to avoid environmental contamination.
Future research directions may explore the use of computational methods to predict new derivatives of 4-Bromo-2-Nitro-Benzaldehyde with enhanced biological activity. Machine learning models trained on existing data could accelerate the discovery process by identifying promising scaffolds before experimental synthesis begins. This approach aligns with broader trends in drug discovery that emphasize interdisciplinary collaboration between chemists, biologists, and computer scientists.
In conclusion,4-Bromo-2-Nitro-Benzaldehyde (CAS No. 908334-04-3) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features make it an invaluable intermediate for developing bioactive molecules across various therapeutic areas. As research continues to uncover new applications for this compound,4-Bromo-2-Nitro-Benzaldehyde is poised to remain a cornerstone in medicinal chemistry innovation.
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